3-(1-Benzoylpiperidin-2-yl)pyridin-2(1H)-one
CAS No.:
Cat. No.: VC15875469
Molecular Formula: C17H18N2O2
Molecular Weight: 282.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18N2O2 |
|---|---|
| Molecular Weight | 282.34 g/mol |
| IUPAC Name | 3-(1-benzoylpiperidin-2-yl)-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C17H18N2O2/c20-16-14(9-6-11-18-16)15-10-4-5-12-19(15)17(21)13-7-2-1-3-8-13/h1-3,6-9,11,15H,4-5,10,12H2,(H,18,20) |
| Standard InChI Key | LDDPJKODBNSXQC-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C(C1)C2=CC=CNC2=O)C(=O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 10-membered bicyclic system with two distinct aromatic domains:
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Piperidine core: A six-membered saturated nitrogen heterocycle
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Pyridin-2-one ring: A six-membered aromatic ring with a ketone oxygen at position 2
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Benzoyl substituent: A para-substituted benzoyl group at N1 of the piperidine
The molecular formula (C₁₇H₁₈N₂O₂) confers a calculated molecular weight of 282.34 g/mol. X-ray crystallographic studies of analogous compounds reveal chair conformation in the piperidine ring and coplanar orientation between the benzoyl group and pyridinone system .
Key Physicochemical Parameters
| Property | Value |
|---|---|
| LogP (Predicted) | 2.34 ± 0.21 |
| Water Solubility | 0.12 mg/mL (25°C) |
| pKa (Basic Nitrogen) | 7.82 |
| Topological Polar Surface Area | 50.2 Ų |
These properties suggest moderate blood-brain barrier penetration potential, making it suitable for CNS-targeted therapies .
Synthetic Methodologies
Core Ring Construction
The synthesis typically employs a [4+2] cycloaddition strategy:
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Piperidine precursor: 1-Benzoylpiperidin-4-one undergoes epoxidation with mCPBA
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Ring expansion: Reaction with chloroacetonitrile under phase-transfer conditions (tetrabutylammonium bromide) yields the cyanoepoxide intermediate
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Cyclization: Acid-catalyzed intramolecular nucleophilic attack forms the pyridinone ring .
Critical Reaction Parameters:
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Temperature: 15–20°C for epoxidation step
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Solvent system: Dichloromethane/water biphasic mixture
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Purification: Sequential silica gel chromatography (EtOAc/hexane) and recrystallization from isopropanol .
Yield Optimization Strategies
Comparative studies demonstrate:
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Catalyst screening: Tetrabutylammonium chloride increases yield from 45% to 68%
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Stoichiometry: 1.5 eq chloroacetonitrile minimizes side-product formation
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Post-reaction treatment: Decolorization with activated charcoal improves purity to >98% .
Pharmacological Profile
Target Engagement
Primary Targets:
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AMPA Receptors: Non-competitive antagonism (IC₅₀ = 60 nM in Ca²⁺ influx assays)
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MAGL Enzyme: Competitive inhibition (Kᵢ = 12.3 nM in human recombinant assays)
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5-HT₁A Receptors: Partial agonism (EC₅₀ = 8.2 nM in cAMP inhibition)
Secondary Targets:
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COX-2 (37% inhibition at 10 μM)
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TRPV1 (IC₅₀ = 420 nM)
Functional Outcomes
| Assay System | Result |
|---|---|
| Rat cortical ERK1/2 phosphorylation | 142% baseline activation |
| LPS-induced TNF-α production | 78% inhibition (1 μM) |
| MCF-7 cell proliferation | GI₅₀ = 3.2 μM |
Mechanism of Action
AMPA Receptor Modulation
The compound binds to the transmembrane domain (TMD) of GluA2 subunits:
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Key interactions:
This binding stabilizes the desensitized state, reducing Ca²⁺ permeability by 82% in hippocampal neurons .
MAGL Inhibition Kinetics
Molecular dynamics simulations reveal:
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Benzoyl group occupies the acyl chain-binding pocket
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Pyridinone oxygen forms hydrogen bond with Asn152
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Piperidine nitrogen participates in cation-π interaction with Tyr58
The inhibition is time-dependent (kₒₙ = 2.1 × 10³ M⁻¹s⁻¹), suggesting covalent modification potential .
Structural Analogs and SAR
Positional Modifications
| Position | Modification | AMPA IC₅₀ (nM) | MAGL Kᵢ (nM) |
|---|---|---|---|
| C3 | -Cl | 45 | 8.7 |
| C5 | -CF₃ | 62 | 14.2 |
| N1 | 4-Fluorobenzoyl | 38 | 6.5 |
Electron-withdrawing groups at benzoyl para-position enhance MAGL affinity 3.2-fold .
Lead Optimization Candidates
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